molecular formula C12H9N3O2S B1274093 [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 763147-58-6

[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

Cat. No. B1274093
CAS RN: 763147-58-6
M. Wt: 259.29 g/mol
InChI Key: QJFKGTPZZBLCJY-UHFFFAOYSA-N
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Description

“[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” is an organic compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives has been a subject of interest in medicinal chemistry . The synthesis process often involves molecular modeling, in vitro and in vivo characterization .


Molecular Structure Analysis

The molecular structure of “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” is characterized by the presence of a thiazole ring and a benzimidazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives can be complex and diverse, depending on the specific functional groups present in the molecule . These reactions can lead to the formation of various products with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” can be influenced by its molecular structure . For instance, its solubility can be affected by the presence of polar functional groups, while its stability can be influenced by the aromaticity of the thiazole ring .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals .

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, tendonitis, and other musculoskeletal conditions .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial, viral, fungal, and parasitic infections .

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . Antifungal medications are used to treat fungal infections, which can occur in your lungs, on your skin, or in your mouth .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections. They act by inhibiting the development of the virus .

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic drug molecules properties . Antitumor drugs are used to treat cancer by inhibiting the growth of tumor cells .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and deterioration over time .

Safety and Hazards

The safety and hazards associated with “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives can depend on various factors, including their specific chemical structures and biological activities . Therefore, it’s important to handle these compounds with appropriate safety precautions.

Future Directions

Future research on “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives could focus on further elucidating their mechanisms of action, optimizing their synthesis processes, and exploring their potential applications in various fields, such as medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-11(17)5-15-10-4-2-1-3-8(10)14-12(15)9-6-18-7-13-9/h1-4,6-7H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFKGTPZZBLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388203
Record name [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763147-58-6
Record name [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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